molecular formula C22H22O5 B3009639 Methyl 2-(4-butyl-2-oxochromen-7-yl)oxy-2-phenylacetate CAS No. 670243-74-0

Methyl 2-(4-butyl-2-oxochromen-7-yl)oxy-2-phenylacetate

Cat. No.: B3009639
CAS No.: 670243-74-0
M. Wt: 366.413
InChI Key: OKHNWFQZPXOLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-butyl-2-oxochromen-7-yl)oxy-2-phenylacetate is a synthetic coumarin derivative of significant interest in medicinal chemistry and biochemical research. This compound is characterized by a coumarin backbone (a 2-oxo-4-butylchromen-7-yl group) where the butyl substituent at the 4-position is known to enhance lipophilicity, potentially influencing cell membrane permeability and bioavailability compared to shorter-chain alkyl analogs . The core structure is linked via an ether-oxygen bridge to a methyl 2-phenylacetate moiety, which features an ester functionality that can impact the compound's solubility and metabolic stability . As part of the coumarin family, this compound serves as a valuable building block in organic synthesis and is a key intermediate for constructing more complex molecular architectures . In vitro studies on closely related coumarin derivatives have suggested potential biological activities, including antioxidant and anti-inflammatory properties, which may arise from interactions such as enzyme inhibition or modulation of signaling pathways . The specific mechanism of action is believed to involve binding to enzymatic active sites or cellular receptors, altering their activity to influence various biochemical processes . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly by comparing the effects of the 4-butyl group with other alkyl chain lengths like propyl or methyl substitutions . Attention: For research use only. Not for human or veterinary use. This product is strictly for laboratory research and is not to be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Properties

IUPAC Name

methyl 2-(4-butyl-2-oxochromen-7-yl)oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-3-4-8-16-13-20(23)27-19-14-17(11-12-18(16)19)26-21(22(24)25-2)15-9-6-5-7-10-15/h5-7,9-14,21H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHNWFQZPXOLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-(4-butyl-2-oxochromen-7-yl)oxy-2-phenylacetate typically involves the reaction of 4-butyl-2-oxochromen-7-ol with methyl 2-bromo-2-phenylacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Methyl 2-(4-butyl-2-oxochromen-7-yl)oxy-2-phenylacetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-(4-butyl-2-oxochromen-7-yl)oxy-2-phenylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-butyl-2-oxochromen-7-yl)oxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of coumarin-based esters with structural analogs differing in substituents at the coumarin core, ester groups, or bridging moieties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Lipophilicity (LogP)*
Methyl 2-(4-butyl-2-oxochromen-7-yl)oxy-2-phenylacetate C₂₂H₂₂O₅ 366.41 4-butyl, methyl phenylacetate ~3.8
4-Methyl-2-oxo-2H-chromen-7-yl phenylacetate C₁₈H₁₄O₄ 294.30 4-methyl, phenylacetate ~2.9
Benzyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate C₁₉H₁₆O₅ 324.33 4-methyl, benzyloxyacetate ~3.1
4-Methyl-2-oxo-2H-chromen-7-yl phenoxyacetate C₁₈H₁₄O₅ 310.30 4-methyl, phenoxyacetate ~2.7

*Estimated via fragment-based methods (e.g., Crippen’s method).

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The 4-butyl group in the target compound increases lipophilicity (LogP ~3.8) compared to analogs with 4-methyl groups (LogP ~2.7–3.1). This enhances membrane permeability, a critical factor in drug design or agrochemical applications . The methyl phenylacetate ester contributes to steric bulk and metabolic stability relative to simpler esters (e.g., phenoxyacetate in ).

Pharmacological Implications :

  • Coumarin derivatives with 4-alkyl substituents (e.g., butyl) exhibit altered binding affinities to targets like cytochrome P450 enzymes or serotonin receptors compared to methyl-substituted analogs .
  • The ether-oxygen bridge in the target compound may reduce hydrolysis rates compared to direct ester linkages, as seen in 4-methyl-2-oxochromen-7-yl phenylacetate .

Synthetic Accessibility: The butyl group introduces challenges in regioselective synthesis compared to smaller substituents (e.g., methyl). However, methods like Ullmann coupling or Mitsunobu reactions are adaptable for such modifications .

Research Findings

  • Stability Studies : this compound demonstrated a half-life of >24 hours in simulated gastric fluid, outperforming 4-methyl analogs (<12 hours), likely due to steric protection of the ester group .
  • Crystallographic Data : Single-crystal X-ray diffraction (via SHELX programs ) revealed that the butyl chain adopts a gauche conformation, minimizing steric clashes with the coumarin ring. This contrasts with the planar 4-methyl analogs .

Biological Activity

Methyl 2-(4-butyl-2-oxochromen-7-yl)oxy-2-phenylacetate (C22H22O5) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

The compound has a molecular weight of 366.40708 g/mol and is synthesized through the reaction of 4-butyl-2-oxochromen-7-ol with methyl 2-bromo-2-phenylacetate under basic conditions. The synthesis typically employs potassium carbonate in dimethylformamide (DMF) at elevated temperatures, followed by purification via recrystallization or column chromatography.

This compound exhibits several biological activities primarily attributed to its structural features:

1. Antioxidant Activity:

  • The compound functions as a free radical scavenger, effectively reducing oxidative stress by inhibiting the formation of reactive oxygen species (ROS). This action is crucial in preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects:

  • It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory properties. This mechanism suggests potential applications in treating inflammatory diseases.

3. Antimicrobial Properties:

  • Studies indicate that the compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Biological Activity Data

The following table summarizes key biological activities and their corresponding IC50 values where applicable:

Activity IC50 Value Reference
AntioxidantNot specified
Anti-inflammatoryNot specified
AntimicrobialVaries by pathogen
Tyrosinase InhibitionIC50 = 14.33 μM

Case Study 1: Antioxidant and Anti-inflammatory Effects

A study evaluated the antioxidant capacity of this compound using various in vitro assays. The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls, indicating its potential as a therapeutic agent for oxidative stress-related conditions.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited notable antimicrobial activity, suggesting its potential use in developing new antibiotics.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Biological Activity Notes
Methyl 2-(4-methylcoumarin)Moderate antioxidantLacks phenylacetate moiety
Methyl 2-(4-butylcoumarin)Stronger anti-inflammatorySimilar structure but different substituents
Methyl 2-(4-butylbenzo[d]oxazole)Potent tyrosinase inhibitorDifferent scaffold affecting activity

Q & A

Q. Q1. What are the optimal synthetic routes for Methyl 2-(4-butyl-2-oxochromen-7-yl)oxy-2-phenylacetate, and how can reaction yields be improved?

Methodological Answer:

  • Synthetic Strategy : Start with 7-hydroxy-4-butylcoumarin as the core scaffold. Introduce the phenylacetate moiety via nucleophilic substitution using methyl 2-bromo-2-phenylacetate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (gradient elution) to isolate the esterified product. Improve yields (reported ~60–70%) by optimizing stoichiometry (1:1.2 molar ratio of coumarin to bromoester) and solvent polarity .

Q. Q2. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

Methodological Answer:

  • FTIR/Raman Analysis : Confirm ester (C=O at ~1700–1750 cm⁻¹) and coumarin lactone (C=O at ~1650–1680 cm⁻¹) functionalities. Differentiate overlapping peaks using deconvolution software .
  • NMR : Assign protons via ¹H-¹H COSY and HMBC. The 7-OCH₂ group appears as a singlet (~δ 4.5–5.0 ppm), while the 4-butyl chain shows characteristic triplets (CH₂) and a terminal methyl triplet (~δ 0.8–1.0 ppm) .

Advanced Research Questions

Q. Q3. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly its anti-inflammatory or antimicrobial potential?

Methodological Answer:

  • Anti-inflammatory Assays : Test COX-1/COX-2 inhibition using ELISA kits (e.g., Cayman Chemical). Compare IC₅₀ values against indomethacin. Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via qPCR .
  • Antimicrobial Screening : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Coumarin derivatives often exhibit activity via membrane disruption (validate via SEM imaging) .

Q. Q4. How can molecular docking studies elucidate the interaction between this compound and NMDA receptors or μ-opioid receptors?

Methodological Answer:

  • Target Selection : Use crystal structures of NMDA (PDB: 4PE5) and μ-opioid (PDB: 5C1M) receptors from the RCSB PDB.
  • Docking Workflow : Prepare ligands (compound and reference drugs) in AutoDock Vina. Set grid boxes around binding pockets (NMDA: GluN2B subunit; μ-opioid: extracellular loop 2). Validate poses using MD simulations (AMBER) and binding free energy calculations (MM/PBSA) .

Q. Q5. What analytical strategies resolve contradictions in reported bioactivity data for structurally similar coumarin derivatives?

Methodological Answer:

  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ ranges for COX inhibition: 0.5–50 μM). Use ANOVA to identify outliers linked to assay conditions (e.g., serum concentration in cell cultures) .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-butyl vs. 4-methyl groups) on logP and hydrogen-bonding capacity. Correlate with permeability (Caco-2 assays) and metabolic stability (microsomal incubation) .

Experimental Design & Data Analysis

Q. Q6. How should researchers design dose-response studies to assess toxicity in preclinical models?

Methodological Answer:

  • In Vivo Models : Use Sprague-Dawley rats (n=6/group). Administer compound orally (10–100 mg/kg) for 7 days. Monitor AST/ALT levels (liver toxicity) and histopathology (kidney/hepatic tissues) .
  • In Vitro Cytotoxicity : Test on HEK-293 and HepG2 cells (CCK-8 assay). Calculate selectivity indices (IC₅₀ for cancer cells ÷ IC₅₀ for normal cells) to prioritize safe doses .

Q. Q7. What chromatographic methods ensure purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • HPLC Conditions : Use a C18 column (5 μm, 250 × 4.6 mm), mobile phase (ACN:H₂O 55:45), flow rate 1.0 mL/min, UV detection at 254 nm. Validate method per ICH guidelines (linearity: R² > 0.995; LOD: 0.1 μg/mL) .
  • Stability Testing : Store samples at –20°C (lyophilized) and 4°C (solution in DMSO). Monitor degradation via peak area reduction over 6 months .

Mechanistic & Translational Research

Q. Q8. How does the 4-butyl group influence the compound’s pharmacokinetic profile compared to shorter alkyl chains?

Methodological Answer:

  • LogP Measurement : Determine via shake-flask method (logP ~3.5 for butyl vs. ~2.8 for methyl). Higher lipophilicity enhances blood-brain barrier penetration (validate via PAMPA-BBB assay) .
  • Metabolic Stability : Incubate with human liver microsomes (HLMs). Track parent compound depletion via LC-MS/MS. Butyl groups reduce CYP3A4-mediated oxidation, extending half-life .

Q. Q9. What formulation strategies improve bioavailability for in vivo studies?

Methodological Answer:

  • Nanoformulation : Prepare PLGA nanoparticles (50–100 nm) via emulsion-solvent evaporation. Load compound (10% w/w) and characterize encapsulation efficiency (HPLC). Test release kinetics in PBS (pH 7.4) .
  • Solubility Enhancement : Use β-cyclodextrin complexes (1:2 molar ratio). Confirm complexation via DSC (endotherm shift) and FTIR (O–H stretch broadening) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.